6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[221]heptane is a complex organic compound characterized by the presence of a phenylselanyl group, a trichloromethyl group, and a bicyclic oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane typically involves radical-mediated phenylselanyl-group transfer reactions. These reactions introduce substituents at specific positions on the oxabicycloheptane framework. Key steps include radical addition to a silyl ketene acetal and cyclization of a 1-alkoxy-substituted ester radical .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the trichloromethyl group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different research contexts.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-en-2-one derivatives: These compounds share a similar bicyclic structure and are used in similar types of chemical reactions.
2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds also feature a bicyclic framework and are used in various synthetic applications.
Uniqueness
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[22
Properties
CAS No. |
919171-17-8 |
---|---|
Molecular Formula |
C13H13Cl3OSe |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
6-phenylselanyl-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H13Cl3OSe/c14-13(15,16)12-8-6-10(17-12)11(7-8)18-9-4-2-1-3-5-9/h1-5,8,10-12H,6-7H2 |
InChI Key |
VYOYIUZUNHVJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1OC2C(Cl)(Cl)Cl)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.